N-(1,3-benzodioxol-5-yl)-2-iodobenzamide
Description
Properties
Molecular Formula |
C14H10INO3 |
|---|---|
Molecular Weight |
367.14 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-iodobenzamide |
InChI |
InChI=1S/C14H10INO3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
InChI Key |
JOIINCUBXIWYHL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares N-(1,3-benzodioxol-5-yl)-2-iodobenzamide with similar benzodioxolyl benzamides:
*XLogP3: Calculated partition coefficient (lipophilicity).
†Estimated using substituent contributions (iodine: +2.0; nitro: +0.3).
‡BZD: Benzodioxol-5-yl.
Key Observations:
- Iodine vs.
- Melting Points: The target compound’s high melting point (204–206°C) reflects strong intermolecular forces, likely due to halogen bonding from iodine . Nitro and chloro analogs may exhibit lower melting points due to weaker interactions.
Spectroscopic and Structural Analysis
- IR Spectroscopy: The target compound’s amide C=O stretch (1650 cm⁻¹) aligns with benzamide derivatives . Nitro-containing analogs show additional NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
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